2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide
Overview
Description
2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C25H22F2N4O2 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.17108228 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Studies on compounds with similar structural motifs, such as various hydrazinecarboxamide derivatives, have focused on their synthesis and structural characterization. For example, the synthesis of novel Schiff base ligands and their metal complexes derived from hydrazinecarboxamide has been explored, highlighting methods for creating compounds with potential for further biological application (Nagesh, Raj, & Mruthyunjayaswamy, 2015)[https://consensus.app/papers/synthesis-characterization-thermal-study-evaluation-nagesh/9513ad1b5d035f5b80deaccd022313bd/?utm_source=chatgpt].
Biological Activities
Several studies have explored the biological activities of compounds featuring the hydrazinecarboxamide group. These activities include antimicrobial, antioxidant, and anticancer properties. For instance, some hydrazinecarboxamide derivatives have been shown to possess potent anticancer and antioxidant activities, suggesting a potential area of application for related compounds (Gudipati, Anreddy, & Manda, 2011)[https://consensus.app/papers/synthesis-anticancer-antioxidant-activities-novel-gudipati/34107fb26c745818a060a084fd2f323b/?utm_source=chatgpt].
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of certain hydrazinecarboxamide derivatives have been investigated, demonstrating effectiveness against a range of bacterial and fungal strains. This suggests that similar compounds could be researched for potential use in combating microbial infections (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010)[https://consensus.app/papers/synthesis-activities-pyrazole-derivatives-based-gouda/0f109cbf2ba25a9b85dc18ef641190ed/?utm_source=chatgpt].
Enzyme Inhibition and Potential Therapeutic Applications
Some studies have focused on the inhibition of specific enzymes by compounds containing hydrazinecarboxamide, which could be relevant for therapeutic applications. For example, novel benzamide-based compounds have shown remarkable anti-influenza virus activity, indicating the potential use of similar compounds in antiviral therapies (Hebishy, Salama, & Elgemeie, 2020)[https://consensus.app/papers/synthesis-benzamidebased-5aminopyrazoles-their-fused-hebishy/87de55495cc059bb8dc21e026544b6a3/?utm_source=chatgpt].
Properties
IUPAC Name |
1-[(1-benzyl-2,3-dimethylindole-5-carbonyl)amino]-3-(2,4-difluorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2N4O2/c1-15-16(2)31(14-17-6-4-3-5-7-17)23-11-8-18(12-20(15)23)24(32)29-30-25(33)28-22-10-9-19(26)13-21(22)27/h3-13H,14H2,1-2H3,(H,29,32)(H2,28,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAMEJGTQZNAOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NNC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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